molecular formula C20H18N6S B2627801 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2347603-17-0

2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B2627801
CAS No.: 2347603-17-0
M. Wt: 374.47
InChI Key: URDYIVNSFYQJJM-UHFFFAOYSA-N
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Description

2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridazine ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The pyridazine ring, bearing the thiophene moiety, is synthesized separately and then coupled to the piperazine-quinoxaline intermediate through palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Solvent selection, temperature control, and purification methods such as recrystallization and chromatography are critical to the industrial-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship (SAR) of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6S/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYIVNSFYQJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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